molecular formula C23H27NO10 B5428217 [3,4,6-triacetyloxy-5-[[(E)-3-phenylprop-2-enoyl]amino]oxan-2-yl]methyl acetate

[3,4,6-triacetyloxy-5-[[(E)-3-phenylprop-2-enoyl]amino]oxan-2-yl]methyl acetate

Cat. No.: B5428217
M. Wt: 477.5 g/mol
InChI Key: HORJWQCSUYRYSU-ZHACJKMWSA-N
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Description

The compound is a derivative of hexopyranose, which is a six-membered ring sugar . It has acetyl groups attached at the 1,3,4,6 positions and a cinnamoylamino group at the 2 position. This suggests that it might be used in the synthesis of complex carbohydrates or glycoconjugates .


Molecular Structure Analysis

The molecular structure of this compound would likely be similar to that of other hexopyranose derivatives. It would have a six-membered ring with oxygen as one of the members. The acetyl groups would likely contribute to the overall polarity of the molecule .


Physical and Chemical Properties Analysis

Based on similar compounds, it’s likely that this compound is a solid at room temperature . The presence of acetyl groups would likely make it soluble in polar organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. If it’s used in the synthesis of glycoconjugates, it might be involved in enzymatic reactions where it’s attached to other molecules .

Safety and Hazards

As with any chemical compound, proper safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The study and use of complex carbohydrates and glycoconjugates is a rapidly growing field with applications in many areas of biology and medicine. This compound, or similar ones, could potentially be used in the development of new drugs or therapies .

Properties

IUPAC Name

[3,4,6-triacetyloxy-5-[[(E)-3-phenylprop-2-enoyl]amino]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO10/c1-13(25)30-12-18-21(31-14(2)26)22(32-15(3)27)20(23(34-18)33-16(4)28)24-19(29)11-10-17-8-6-5-7-9-17/h5-11,18,20-23H,12H2,1-4H3,(H,24,29)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORJWQCSUYRYSU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C=CC2=CC=CC=C2)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)/C=C/C2=CC=CC=C2)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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